molecular formula C23H26N10 B8027369 N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine CAS No. 493045-87-7

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine

Cat. No.: B8027369
CAS No.: 493045-87-7
M. Wt: 442.5 g/mol
InChI Key: ZZIXKYDMJXOJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is a chemical compound with the CAS registry number 493045-87-7 . It has a molecular formula of C23H26N10 and a molecular weight of 442.5 g/mol . This tetra-pyrazinyl compound is structurally characterized by a propane-1,3-diamine core where each nitrogen atom is functionalized with a (pyrazin-2-yl)methyl group. The presence of multiple nitrogen-containing pyrazine rings makes this molecule a potential multidentate ligand in coordination chemistry. It is typically offered with a high purity level of 95% or higher . This compound is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N,N,N',N'-tetrakis(pyrazin-2-ylmethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N10/c1(10-32(16-20-12-24-2-6-28-20)17-21-13-25-3-7-29-21)11-33(18-22-14-26-4-8-30-22)19-23-15-27-5-9-31-23/h2-9,12-15H,1,10-11,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIXKYDMJXOJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN(CCCN(CC2=NC=CN=C2)CC3=NC=CN=C3)CC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60786272
Record name N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493045-87-7
Record name N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with pyrazin-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives. Substitution reactions may result in the formation of new alkyl or acyl derivatives .

Scientific Research Applications

Medicinal Chemistry

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its pyrazine moieties may enhance interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study explored the anticancer properties of pyrazine derivatives, including this compound, demonstrating that modifications on the pyrazine ring can significantly affect cytotoxicity against various cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing novel anticancer drugs.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been studied extensively. Its multiple amine groups allow it to act as a chelating agent, which can stabilize metal ions in solution.

Data Table: Coordination Complexes Formed

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Zn(II)ModerateBiological Imaging
Ni(II)HighMaterial Science

These complexes have potential applications in catalysis and as imaging agents in biological systems.

Material Science

In materials science, this compound is explored for its role in synthesizing novel polymers and nanomaterials. Its unique structure allows it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study: Polymer Composite Development
Research has shown that incorporating this compound into polyamide matrices significantly improves tensile strength and thermal resistance compared to standard composites. This enhancement is attributed to the strong intermolecular interactions facilitated by the pyrazine groups.

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine involves its ability to bind to specific molecular targets, such as metal ions or proteins. The pyrazin-2-ylmethyl groups can coordinate with metal centers, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with protein active sites, influencing their function and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations: Pyrazine vs. Pyrazole Derivatives

A key structural analog is N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine (Nh1) . Unlike pyrazine, pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. DFT studies reveal that pyrazole-based ligands like Nh1 exhibit stronger electron-donating properties due to the lone pair on the unprotonated nitrogen, enhancing their utility in dye-sensitized solar cells (DSSCs). For instance, Nh1 demonstrates a HOMO-LUMO gap (ΔEg) of 2.85 eV, compared to pyrazine-based ligands, which show broader absorption spectra and higher electron injection efficiencies in photovoltaic applications .

Key Differences:

  • Electronic Properties : Pyrazine’s electron-deficient nature stabilizes metal complexes in low oxidation states, whereas pyrazole’s electron-rich system favors high-spin configurations.
  • Applications : Pyrazole derivatives excel in antimicrobial and photovoltaic contexts, while pyrazine analogs are prioritized in catalysis and CO2 capture .

Backbone Modifications: Propane-1,3-Diamine vs. Benzene/Pyridine Derivatives

Compounds such as N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine and N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,3-diamine feature aromatic backbones instead of propane-1,3-diamine. These structural changes alter rigidity and coordination geometry:

  • Benzene Backbone : Enhances planarity, improving π-π stacking in supramolecular assemblies.
  • Pyridine Backbone: Introduces additional nitrogen donors, enabling polynuclear metal complex formation .

Aliphatic vs. Aromatic Substituents

N1,N1,N3,N3-Tetrakis(3-aminopropyl)propane-1,3-diamine (PI-den) replaces pyrazinylmethyl groups with aliphatic aminopropyl chains. This modification shifts applications from electronics to environmental science, as PI-den demonstrates superior CO2 adsorption capacity (1.8 mmol/g at 40°C) due to the high density of amine functional groups .

Biological Activity

N1,N1,N3,N3-Tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine, with the CAS number 493045-87-7, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C23H26N10, with a molecular weight of approximately 442.52 g/mol. The compound exhibits a high degree of purity (≥95%) and is soluble in various organic solvents, making it suitable for laboratory applications .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in kinase inhibition pathways. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways that are often dysregulated in tumors.

Inhibition of Kinase Activity

Research indicates that this compound may function as a multi-target kinase inhibitor. It has been shown to inhibit several receptor tyrosine kinases (RTKs), which play significant roles in cell proliferation and survival. The compound's structural features allow it to bind effectively to the ATP-binding sites of these kinases, thus blocking their activity and downstream signaling .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity IC50 Value Target Reference
Inhibition of EGFRLow nanomolarEpidermal Growth Factor Receptor
Inhibition of mTORLow micromolarMechanistic Target of Rapamycin
Inhibition of PDGFRNanomolar rangePlatelet-Derived Growth Factor Receptor

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of EGFR signaling pathways .
  • In Vivo Efficacy : In murine models of tumor growth, administration of this compound led to reduced tumor size and improved survival rates compared to control groups. The compound was well tolerated at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine, and what key purification steps are involved?

The compound is typically synthesized via Cu(I)-catalyzed coupling reactions. For example, similar ligands are prepared using CuI catalysts, L-proline, and aryl halides in solvents like acetonitrile or DMF. Key steps include controlling reaction temperature (e.g., 70°C for 24–72 hours) and purification via Amberlite® CG50 ion-exchange resin to isolate the product as a microcrystalline solid. Yield optimization often requires iterative additions of reagents (e.g., methyl iodide) and monitoring by TLC .

Q. Which structural characterization techniques are most effective for confirming the geometry of this ligand?

X-ray crystallography is the gold standard for determining the ligand’s geometry. Programs like SHELXL and SHELXS are widely used for refining crystal structures, particularly for small molecules. Complementary techniques include:

  • 1H/13C NMR : To verify methylene (–CH2–) and pyrazinyl proton environments.
  • IR spectroscopy : To identify amine/pyrazine vibrational modes.
  • ESI-MS/HRMS : For molecular ion confirmation and fragmentation patterns .

Q. What are the primary applications of this ligand in coordination chemistry?

The ligand’s tetradentate pyrazinyl groups make it suitable for:

  • Metal coordination : Forming complexes with Cu(II), Fe(II), and Pt(II), often studied for catalytic or redox activity.
  • Superoxide dismutase (SOD) mimics : Iron(II) complexes of analogous ligands exhibit SOD-like activity, relevant in oxidative stress research.
  • Adsorbent modification : Derivatives enhance CO2 capture in amine-functionalized materials due to increased basicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during ligand characterization?

Discrepancies between NMR, IR, and crystallographic data may arise from dynamic effects (e.g., fluxionality in solution) or polymorphism. Strategies include:

  • Variable-temperature NMR : To detect conformational equilibria.
  • DFT calculations : To model electronic structures and compare with experimental spectra.
  • Powder XRD : To identify polymorphic forms not observed in single-crystal studies .

Q. What experimental design considerations are critical for studying catalytic activity in metal complexes of this ligand?

  • Metal-ligand stoichiometry : Ensure a 1:1 or 2:1 (metal:ligand) ratio to avoid mixed speciation.
  • Solvent selection : Use non-coordinating solvents (e.g., acetonitrile) to prevent interference.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via UV-Vis or EPR spectroscopy to distinguish intermediate species .

Q. How do steric and electronic modifications of the pyrazinyl groups impact ligand performance in CO2 adsorption?

Substituting pyrazine with bulkier or electron-withdrawing groups alters:

  • Basicity : Electron-donating groups (e.g., –NH2) increase amine reactivity toward CO2.
  • Diffusion kinetics : Steric hindrance from substituents slows CO2 binding but improves selectivity. Comparative studies using thermogravimetric analysis (TGA) and in situ FTIR are recommended to quantify adsorption capacity and mechanism .

Q. What challenges arise in thermodynamic studies of ligand-metal binding equilibria, and how can they be mitigated?

Challenges include:

  • Competing equilibria : Hydrolysis or solvent coordination can skew binding constants. Use inert solvents (e.g., DMSO) and low temperatures.
  • Detection limits : Isothermal titration calorimetry (ITC) provides high sensitivity for weak binding (Kd > 10⁻³ M).
  • Data modeling : Global fitting of UV-Vis, ITC, and potentiometric data improves accuracy .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : CuI-catalyzed protocols for amine coupling .
  • Adsorption studies : TGA/FTIR for CO2 capture analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.